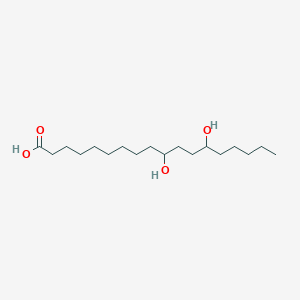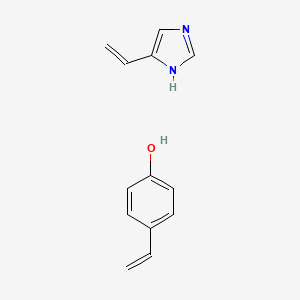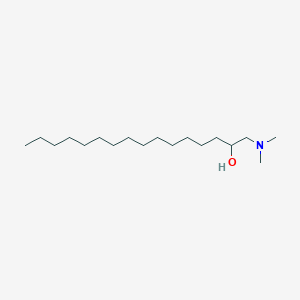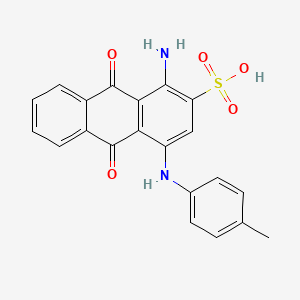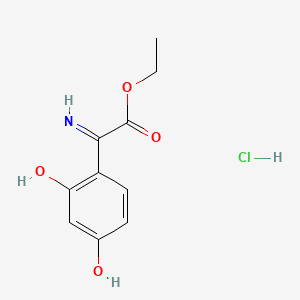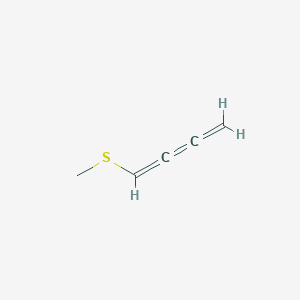
1-(Methylsulfanyl)butatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfanyl)butatriene is an organic compound characterized by the presence of a butatriene backbone with a methylsulfanyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)butatriene typically involves the use of multicomponent cycloaddition cascades. One such method employs a novel 1,2,3-butatriene equivalent (TMSBO: TMSCH2C;CCH2OH) in a metal-catalyzed [5+2] cycloaddition with a vinylcyclopropane. This reaction produces an intermediate cycloadduct, which undergoes a rapid 1,4-Peterson elimination to form a reactive four-carbon diene intermediate .
Industrial Production Methods
The development of innovative catalysts and reaction conditions is crucial for achieving high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylsulfanyl)butatriene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert 1,4-dichlorobut-2-yne to 1,2,3-butatriene using titanocene.
Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents.
Common Reagents and Conditions
Oxidation: Silver-based catalysts and air.
Reduction: Titanocene.
Substitution: Boron reagents in Suzuki–Miyaura coupling.
Major Products Formed
Oxidation: Epoxides.
Reduction: 1,2,3-butatriene.
Substitution: Various substituted butatriene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfanyl)butatriene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules through multicomponent reactions.
Medicine: Research into its use as a precursor for the development of selective kinase inhibitors.
Industry: Applications in the production of polymer materials and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfanyl)butatriene involves its participation in multicomponent reactions, where it acts as a reactive intermediate. For example, in a rhodium-catalyzed [5+2] cycloaddition, the compound forms an intermediate cycloadduct that undergoes a 1,4-Peterson elimination to produce a reactive diene intermediate . This intermediate can then participate in further cycloaddition reactions, leading to the formation of complex polycyclic structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Butatriene: A similar compound used in multicomponent reactions.
Methylsulfanyl derivatives of nickel bis(dicarbollide): Compounds with similar structural features and reactivity.
Uniqueness
1-(Methylsulfanyl)butatriene is unique due to its ability to participate in multicomponent cycloaddition cascades, enabling the efficient synthesis of complex organic molecules. Its reactivity and the ability to form reactive intermediates make it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
26842-76-2 |
|---|---|
Molekularformel |
C5H6S |
Molekulargewicht |
98.17 g/mol |
InChI |
InChI=1S/C5H6S/c1-3-4-5-6-2/h5H,1H2,2H3 |
InChI-Schlüssel |
YERQZCSCRYAEKS-UHFFFAOYSA-N |
Kanonische SMILES |
CSC=C=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)

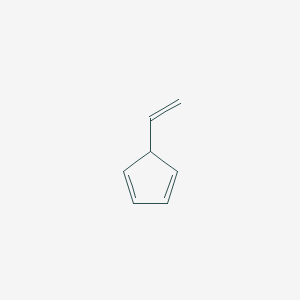
![1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene](/img/structure/B14692429.png)
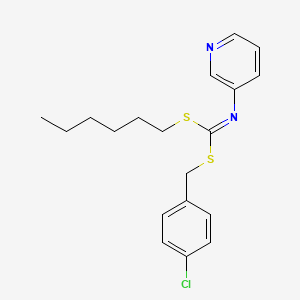
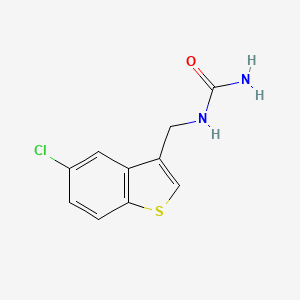
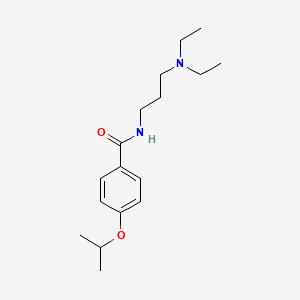
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)
